N-(4-Oxocyclohexyl)acetamide

Catalog No.
S708452
CAS No.
27514-08-5
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Oxocyclohexyl)acetamide

CAS Number

27514-08-5

Product Name

N-(4-Oxocyclohexyl)acetamide

IUPAC Name

N-(4-oxocyclohexyl)acetamide

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7H,2-5H2,1H3,(H,9,10)

InChI Key

WZEMYWNHKFIVKE-UHFFFAOYSA-N

SMILES

CC(=O)NC1CCC(=O)CC1

Synonyms

4-(Acetylamino)cyclohexanone; 4-Acetamidocyclohexanone

Canonical SMILES

CC(=O)NC1CCC(=O)CC1

N-(4-Oxocyclohexyl)acetamide, with the chemical formula C₈H₁₃NO₂ and CAS number 27514-08-5, is an organic compound characterized by a cyclohexyl ring substituted with a ketone group and an acetamide moiety. The compound features a carbonyl group (C=O) at the 4-position of the cyclohexane ring, contributing to its unique reactivity and biological properties. This compound is often studied for its potential applications in medicinal chemistry and as a precursor in the synthesis of other pharmaceutical agents.

Typical of amides and ketones:

  • Hydrolysis: Under acidic or basic conditions, N-(4-Oxocyclohexyl)acetamide can hydrolyze to yield acetic acid and the corresponding amine.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, particularly with electrophiles, forming new amine derivatives.
  • Wittig-Horner Reaction: It can also be involved in Wittig-Horner reactions to form alkenes when reacted with phosphonium ylides .

Research indicates that N-(4-Oxocyclohexyl)acetamide exhibits notable biological activity, particularly as a metabolite of other compounds. It has been studied for its potential effects on the central nervous system and may have implications in treating psychiatric disorders. Its structural features suggest it could interact with various biological targets, although specific mechanisms of action require further investigation.

Several synthesis methods for N-(4-Oxocyclohexyl)acetamide have been documented:

  • Direct Acylation: The compound can be synthesized through the direct acylation of 4-oxocyclohexanamine with acetic anhydride or acetyl chloride.
  • Reduction of Precursors: Starting from 4-nitroxycyclohexanamine, it can be synthesized via reduction followed by acylation.
  • Wittig-Horner Reaction: As mentioned previously, this method can also be utilized to synthesize related compounds that may lead to N-(4-Oxocyclohexyl)acetamide as an intermediate product .

N-(4-Oxocyclohexyl)acetamide has several applications:

  • Pharmaceutical Intermediate: It serves as an important intermediate in the synthesis of various pharmaceutical compounds, including antipsychotic medications.
  • Research Tool: The compound is used in biological research to study mechanisms of action related to its structural analogs.
  • Chemical Synthesis: Due to its reactive functional groups, it is employed in organic synthesis for developing new chemical entities .

N-(4-Oxocyclohexyl)acetamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N-(4-Nitroxycyclohexyl)acetamideContains a nitro group instead of a ketoneExhibits different biological activities
Cyclohexanecarboxylic acidLacks amide functionalityPrimarily used in industrial applications
4-Aminocyclohexanecarboxylic acidContains an amino groupMore polar and less lipophilic than N-(4-Oxocyclohexyl)acetamide
4-Hydroxycyclohexanecarboxylic acidContains a hydroxyl groupDifferent reactivity due to hydroxyl presence

N-(4-Oxocyclohexyl)acetamide's unique combination of a ketone and amide functional groups distinguishes it from these similar compounds, making it particularly valuable in medicinal chemistry contexts. Its ability to participate in diverse

The development and characterization of N-(4-Oxocyclohexyl)acetamide can be traced through the evolution of pharmaceutical intermediate chemistry, where cyclohexane derivatives have played pivotal roles in drug synthesis since the mid-20th century. The compound was first catalogued in chemical databases in 2005, with its PubChem record creation date marking a significant milestone in its formal recognition within the scientific community. The European Community assigned it the EC number 608-106-4, establishing its regulatory identity within chemical commerce and research frameworks. Historical patent literature reveals that derivatives and synthetic pathways involving this compound have been explored extensively, particularly in the context of developing trans-4-acetamido cyclohexanol acetate, which serves as a precursor to important pharmaceutical intermediates. The compound's development trajectory reflects the broader pharmaceutical industry's focus on creating versatile building blocks that can be efficiently transformed into therapeutic agents.

The significance of N-(4-Oxocyclohexyl)acetamide in pharmaceutical chemistry became more pronounced through research published in academic journals, including studies detailed in J. Heterocyclic Chemistry (2000), which reported quantitative synthetic methods for related acetamido compounds. This historical foundation established the compound as a reliable intermediate for pharmaceutical synthesis, leading to its widespread adoption in both academic research and industrial applications. The compound's inclusion in major chemical databases such as PubChem, ChemIDplus, and the EPA DSSTox database further solidified its importance in chemical research and regulatory frameworks.

Therapeutic Relevance and Pharmaceutical Significance

N-(4-Oxocyclohexyl)acetamide occupies a crucial position in pharmaceutical synthesis as an intermediate for several important therapeutic compounds, most notably in the production of Pramipexole, a dopamine agonist used in treating Parkinson's disease and restless leg syndrome. The compound also serves as an intermediate in the synthesis of Ramatroban, a thromboxane A2 receptor antagonist with applications in treating allergic rhinitis and asthma. These therapeutic applications underscore the compound's significance in addressing neurological and respiratory disorders, highlighting its role in developing treatments for conditions affecting millions of patients worldwide.

The pharmaceutical significance of this compound extends beyond its role as a synthetic intermediate, as research has identified it as a metabolite of trans-N-(4-nitroxycyclohexyl)acetamide, providing insights into metabolic pathways and drug biotransformation processes. Furthermore, the compound has been utilized as a reactant in preparing 2-Pyrimidinecarbonitrile derivatives, which function as falcipain inhibitors and antiparasitic agents, demonstrating its versatility in developing treatments for tropical diseases. This broad therapeutic relevance positions N-(4-Oxocyclohexyl)acetamide as a valuable scaffold for drug discovery efforts targeting diverse pathological conditions.

The compound's pharmaceutical significance is further emphasized by its classification as a pharmaceutical drug impurity and metabolite, making it essential for drug quality control and pharmacokinetic studies. This dual role as both a synthetic intermediate and a metabolic product provides pharmaceutical companies with comprehensive tools for drug development, from initial synthesis through metabolic profiling and safety assessment.

Research Gaps and Emerging Opportunities

Despite extensive research into N-(4-Oxocyclohexyl)acetamide's synthetic applications, several research gaps remain that present opportunities for future investigation. Current literature lacks comprehensive studies on the compound's long-term stability under various storage conditions, although basic stability parameters indicate storage requirements in cool, dry conditions away from moisture and strong light. Advanced stability studies incorporating accelerated aging protocols and stress testing could provide valuable insights for pharmaceutical formulation scientists and manufacturers.

Emerging opportunities in green chemistry present significant potential for developing more environmentally sustainable synthetic routes to N-(4-Oxocyclohexyl)acetamide. While current synthetic methods involve traditional organic chemistry approaches, there is growing interest in developing microwave-assisted synthesis and metal-catalyzed reactions that could enhance yield while reducing environmental impact. These greener synthesis methods align with pharmaceutical industry initiatives to minimize environmental footprint while maintaining production efficiency.

The compound's potential applications in novel drug discovery represent another significant research opportunity. While current applications focus primarily on established therapeutic areas such as neurological and respiratory disorders, the compound's structural features suggest potential for exploring new therapeutic targets. The presence of both ketone and amide functionalities provides multiple sites for chemical modification, enabling the design of new pharmaceutical entities with potentially improved therapeutic profiles.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 43 of 44 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

27514-08-5

Wikipedia

N-(4-Oxocyclohexyl)acetamide

Dates

Last modified: 08-15-2023

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